molecular formula C5H4N4 B1296867 1,2,4-Triazolo[4,3-b]pyridazine CAS No. 274-83-9

1,2,4-Triazolo[4,3-b]pyridazine

Cat. No.: B1296867
CAS No.: 274-83-9
M. Wt: 120.11 g/mol
InChI Key: YRACHDVMKITFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is characterized by a fused ring system consisting of a triazole ring and a pyridazine ring

Preparation Methods

The synthesis of 1,2,4-Triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the triazole ring. Another approach involves the use of ortho esters in the presence of acid catalysts to achieve the desired annulation .

Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1,2,4-Triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific substituents on the triazole or pyridazine rings.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Inhibition of c-Met Kinase

One of the primary applications of 1,2,4-triazolo[4,3-b]pyridazine derivatives is their role as inhibitors of c-Met kinase, which is implicated in various cancers. For instance, several studies have synthesized triazolo-pyridazine derivatives and evaluated their inhibitory activity against c-Met kinase:

  • Compound 12e was found to exhibit significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 1.06 ± 0.16 µM, 1.23 ± 0.18 µM, and 2.73 ± 0.33 µM respectively. Its inhibitory activity against c-Met kinase was comparable to that of the established drug Foretinib (IC50 = 0.090 µM) .
  • Compound 17l also displayed excellent antiproliferative activities across multiple cancer cell lines and demonstrated low hemolytic toxicity, making it a promising candidate for further development .

Modulation of GABA Receptors

Another significant application of this compound derivatives is their potential as modulators of GABA receptors:

  • Research has indicated that certain derivatives can act as positive allosteric modulators for nicotinic acetylcholine receptors while simultaneously inhibiting GABA(A) receptors . This dual action suggests potential therapeutic benefits in treating neurological disorders such as anxiety and depression.

Synthesis and Structural Variations

The synthesis of this compound derivatives can be achieved through various methods:

  • Cyclization reactions involving hydrazine derivatives and carbonyl compounds are commonly used to create these heterocycles.
  • Recent advancements have explored the use of microwave-assisted synthesis to enhance yield and reduce reaction time .

Case Studies and Experimental Data

CompoundCell LineIC50 (µM)Mechanism
12eA5491.06 ± 0.16Apoptosis induction
MCF-71.23 ± 0.18G0/G1 phase arrest
HeLa2.73 ± 0.33c-Met inhibition
17lA5490.98 ± 0.08Apoptosis induction
MCF-71.05 ± 0.17Low hemolytic toxicity
HeLa1.28 ± 0.25Dual kinase inhibition

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or

Biological Activity

1,2,4-Triazolo[4,3-b]pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological applications.

Chemical Structure and Synthesis

This compound is characterized by a unique bicyclic structure that contributes to its biological properties. The synthesis of various derivatives has been explored to enhance its efficacy against different biological targets. For instance, a series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines were synthesized and evaluated for their antiproliferative activity against cancer cell lines such as SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) .

Anticancer Activity

The anticancer potential of this compound derivatives has been extensively studied. Notably:

  • Compound 4q , featuring a 3-amino-4-methoxyphenyl moiety, demonstrated potent antiproliferative activity with IC50 values of 0.014 μM against SGC-7901, 0.008 μM against A549, and 0.012 μM against HT-1080 cells. This compound effectively inhibited tubulin polymerization and disrupted microtubule dynamics .
  • The mechanism of action involves binding to the colchicine site on microtubules, leading to cell cycle arrest at the G2/M phase .

Table 1: Antiproliferative Activity of Selected Compounds

CompoundCell LineIC50 (μM)
4qSGC-79010.014
4qA5490.008
4qHT-10800.012
CA-4SGC-79010.009
CA-4A5490.012

Antimicrobial Activity

Beyond anticancer properties, some derivatives of this compound exhibit antimicrobial effects:

  • Studies have indicated that certain derivatives possess antibacterial and antifungal activities. For example, compounds derived from this scaffold have shown promise as antimicrobial agents against various pathogens .
  • The mechanisms underlying these activities may involve interference with microbial cell wall synthesis or disruption of metabolic pathways.

Other Pharmacological Activities

Research has also highlighted additional pharmacological activities associated with this compound derivatives:

  • Anxiolytic Effects : Some derivatives act as selective agonists for alpha2-and alpha3-containing GABAA receptors in rodent models .
  • CNS Activity : Compounds have demonstrated potential as CNS stimulants and antidepressants due to their ability to modulate neurotransmitter systems .

Case Studies and Research Findings

A recent study aimed at discovering bromodomain inhibitors highlighted the potential of certain triazolo[4,3-b]pyridazine derivatives as hit molecules in drug discovery . The study utilized an AlphaScreen assay to evaluate inhibitory activity against BRD4 bromodomain and identified several promising candidates for further development.

Table 2: Summary of Biological Activities

Activity TypeDescription
AnticancerPotent inhibition of cancer cell proliferation
AntimicrobialEffective against bacterial and fungal strains
AnxiolyticModulation of GABAA receptors
CNS ActivityPotential antidepressant effects

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,2,4-triazolo[4,3-b]pyridazine derivatives, and what are their limitations?

The synthesis typically involves cyclization reactions using precursors like 6-chloro-3-hydrazinopyridazine. Key methods include:

  • Oxidative cyclization with reagents such as iodobenzene diacetate (IBD) in dichloromethane, yielding disubstituted derivatives .
  • Multi-step routes involving condensation with aldehydes followed by cyclization (e.g., using Br₂/AcOH or lead tetraacetate) .

Limitations : Harsh reaction conditions, toxic reagents (e.g., Br₂), low yields, and lengthy purification steps. Recent advances focus on one-pot multicomponent reactions to improve efficiency .

Q. How are structural and purity analyses performed for this compound derivatives?

  • X-ray crystallography resolves nonplanar tricyclic conformations and steric effects (e.g., twisted pyridazine rings in fluorophenyl-substituted derivatives) .
  • NMR spectroscopy (¹H, ¹³C, ³¹P) confirms regioselectivity and substituent positions .
  • HPLC (≥98% purity) and mass spectrometry validate molecular weights and purity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound-based inhibitors?

SAR studies focus on:

  • Substituent optimization : E.g., catechol diether moieties enhance PDE4 inhibition (IC₅₀ < 10 nM) .
  • Heterocyclic core modifications : Replacing thiadiazine with pyridazine improves selectivity for PDE4 isoforms (PDE4A/B/C/D) over other PDEs .
  • Docking studies : Predict binding modes to targets like BRD4 bromodomains or PDE4 catalytic sites .

Example : Derivatives with 4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl groups showed >100-fold selectivity for PDE4 isoforms .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

  • AlphaScreen assays identify hits against targets like BRD4 bromodomains (IC₅₀ values in µM range) .
  • MTT assays assess cytotoxicity (e.g., low activity against HeLa cells for fluorophenyl-substituted derivatives) .
  • Angiogenesis models : HMEC-1 and BAEC cell lines test antiangiogenic potential .

Table 1 : Representative Biological Data

CompoundTargetAssayActivity (IC₅₀/EC₅₀)Reference
Compound 5BRD4 BD1AlphaScreen12.3 µM
Derivative 18PDE4APDE panel1.8 nM
3,6-di-F-phenylHeLa cellsMTT>100 µM

Q. How do crystallographic studies inform the drug design of this compound derivatives?

X-ray structures reveal:

  • Nonplanar cores : Twisted pyridazine rings in bis-triazolopyridazines reduce π-π stacking but enhance steric complementarity with hydrophobic pockets (e.g., BRD4) .
  • Halogen interactions : Fluorophenyl substituents form C–F···H bonds, stabilizing target binding .

Q. How can researchers resolve contradictions between structural data and biological activity?

Case Study : Fluorophenyl-substituted derivatives showed low cytotoxicity (MTT assay) despite predicted target affinity.

  • Hypothesis : Poor solubility or off-target effects.
  • Resolution :
    • Modify substituents (e.g., replace fluorine with methoxy groups) to improve solubility .
    • Use proteomics or transcriptomics to identify off-target interactions .

Q. What novel synthetic strategies address the limitations of traditional routes?

  • One-pot multicomponent reactions : Reduce steps and improve yields (e.g., IBD-mediated cyclization) .
  • Microwave-assisted synthesis : Shorten reaction times for hydrazine intermediates .
  • Green chemistry approaches : Replace toxic oxidants (e.g., Br₂) with oxone® or electrochemical methods .

Q. How are computational methods integrated into derivative optimization?

  • Molecular docking : Predict binding to BRD4 (PDB: 5U0J) or PDE4 (PDB: 1XOM) .
  • MD simulations : Assess conformational stability of twisted cores in aqueous environments .
  • QSAR models : Correlate substituent electronegativity with PDE4 inhibition .

Properties

IUPAC Name

[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-2-5-8-6-4-9(5)7-3-1/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRACHDVMKITFAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341964
Record name 1,2,4-Triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274-83-9
Record name 1,2,4-Triazolo[4,3-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=274-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.61 g of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H)-pyrazole and 5.3 cm3 of a 1N aqueous solution of sodium hydroxide are added to a mixture of 0.5 g of commercial 3,6-dichloro-1,2,4-triazolo[4,3-b]pyridazine in 15 cm3 of 1,2-dimethoxyethane. The reaction mixture is stirred at a temperature in the region of 20° C. for 30 minutes before the addition of 92 mg of palladium dichlorobis(triphenylphosphine). The reaction mixture is then stirred at 65° C. for 30 minutes, and then brought back to a temperature in the region of 20° C. and poured into 20 cm3 of water. The mixture obtained is extracted with 3×100 cm3 of dichloromethane and the combined organic phases are washed with 2×100 cm3 of a saturated aqueous solution of sodium chloride. The resulting organic phase is dried over sodium sulphate, filtered and concentrated by evaporation under reduced pressure. The yellow powder thus obtained is purified by chromatography on silica gel (eluent: 98/2 CH2Cl2/MeOH). 0.2 g of 3-chloro-6-(1-methyl-1H)-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazine is thus obtained in the form of a beige powder, the characteristics of which are as follows:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
palladium dichlorobis(triphenylphosphine)
Quantity
92 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.